molecular formula C10H18N2O2 B153974 tert-butyl N-(1-cyano-2-methylpropyl)carbamate CAS No. 130457-35-1

tert-butyl N-(1-cyano-2-methylpropyl)carbamate

Cat. No.: B153974
CAS No.: 130457-35-1
M. Wt: 198.26 g/mol
InChI Key: HWOVCNHAYAEVSJ-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-cyano-2-methylpropyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C10H18N2O2 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Tert-butyl N-(1-cyano-2-methylpropyl)carbamate, also known as Boc-D-Val-Nitrile, is primarily used as a protective agent for amino groups in organic synthesis . The compound’s primary targets are the amino groups present in various compounds, including natural products, amino acids, and peptides .

Mode of Action

The compound acts as a protective agent by reacting with the amino group to form a less reactive carbamate . The compound’s interaction with its targets results in the formation of a protective layer that shields the amino group from reactions with other substances .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of organic compounds. By protecting the amino group, the compound prevents unwanted reactions that could interfere with the desired synthesis process .

Pharmacokinetics

The compound is known to be stable under normal storage conditions . Its molecular weight is 198.27 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the compound’s action is the successful protection of amino groups during organic synthesis . This protection allows for the selective formation of desired bonds while minimizing competing reactions with reactive functional groups .

Action Environment

The efficacy and stability of Boc-D-Val-Nitrile are influenced by various environmental factors. The compound is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation . It can be removed with mild acid , suggesting that the compound’s action may be influenced by the pH of the environment.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Boc-D-Val-Nitrile are largely determined by its nitrile group. Nitrilases, enzymes derived from bacteria, filamentous fungi, yeasts, and plants, play a crucial role in the metabolism of nitriles . These enzymes interact with Boc-D-Val-Nitrile, catalyzing its conversion into corresponding carboxylic acids and ammonia .

Cellular Effects

The cellular effects of Boc-D-Val-Nitrile are not fully understood due to limited research. It is known that nitriles can have significant impacts on cellular processes. For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Boc-D-Val-Nitrile involves its interaction with nitrilases. These enzymes catalyze the hydrolysis of nitriles to carboxylic acids and ammonia . This process involves the binding of Boc-D-Val-Nitrile to the active site of the enzyme, followed by a series of chemical reactions that lead to the formation of the products .

Temporal Effects in Laboratory Settings

The temporal effects of Boc-D-Val-Nitrile in laboratory settings are largely dependent on the stability of the compound and the conditions of the experiment

Dosage Effects in Animal Models

The effects of Boc-D-Val-Nitrile in animal models are currently unknown due to the lack of relevant studies. Animal models are commonly used in the study of new compounds, and they provide valuable information on dosage effects, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Boc-D-Val-Nitrile is involved in the nitrile metabolic pathway, where it is converted into carboxylic acids and ammonia by nitrilases . This process involves several enzymes and cofactors, and it can have significant effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of Boc-D-Val-Nitrile within cells and tissues are not well understood due to the lack of specific studies. The transport of similar compounds often involves specific transporters or binding proteins, and it can have significant effects on the localization or accumulation of the compound within cells .

Subcellular Localization

The subcellular localization of Boc-D-Val-Nitrile is currently unknown due to the lack of relevant research. The subcellular localization of a compound can significantly affect its activity or function, and it can be influenced by factors such as targeting signals or post-translational modifications .

Properties

IUPAC Name

tert-butyl N-(1-cyano-2-methylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOVCNHAYAEVSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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